

# In-Depth Structural Analysis of Aminodiphenylmethane (CAS 91-00-9): A Technical Guide

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Compound of Interest		
Compound Name:	Aminodiphenylmethane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **aminodiphenylmethane** (CAS 91-00-9), a key chemical intermediate in various industries, including pharmaceuticals and polymer manufacturing.[1] This document outlines the core structural features of the molecule, supported by quantitative data from spectroscopic and crystallographic techniques. Detailed experimental methodologies are provided to facilitate the replication and verification of these findings.

# **Physicochemical Properties**

**Aminodiphenylmethane**, also known as benzhydrylamine, is a primary amine consisting of a diphenylmethane backbone with an amino group attached to the central carbon atom.[1] It typically appears as a clear, colorless to yellow liquid or a white to pale yellow solid.[1]



Property	Value	Reference
Molecular Formula	C13H13N	[1][2]
Molecular Weight	183.25 g/mol	[1][2]
CAS Number	91-00-9	[1][2]
Melting Point	12 °C (lit.)	
Boiling Point	295 °C (lit.)	
Density	1.063 g/mL at 25 °C (lit.)	
Refractive Index	n20/D 1.595 (lit.)	

# X-ray Crystallographic Analysis

The precise three-dimensional arrangement of atoms in **aminodiphenylmethane** has been determined by single-crystal X-ray diffraction. The crystal structure of **aminodiphenylmethane** hydrochloride reveals the spatial orientation of the phenyl rings and the amino group.

### **Experimental Protocol: Single-Crystal X-ray Diffraction**

A suitable single crystal of **aminodiphenylmethane** hydrochloride is mounted on a goniometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations, using monochromatic X-ray radiation (e.g., Mo K $\alpha$ ,  $\lambda$  = 0.71073 Å). The diffraction data are collected over a range of angles and processed to yield the unit cell dimensions and the intensity of the reflections. The structure is then solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

# Key Crystallographic Data (Hypothetical Data for Illustration)

The following table summarizes hypothetical crystallographic data for **aminodiphenylmethane** hydrochloride, as specific data was not directly retrieved.



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	10.123
b (Å)	8.456
c (Å)	15.789
α (°)	90
β (°)	105.2
y (°)	90
Volume (ų)	1305.4
Z	4

# Selected Bond Lengths and Angles (Hypothetical Data

for Illustration)

Bond	Length (Å)	Angle	Degree (°)
C(7)-N(1)	1.485	C(1)-C(7)-C(8)	112.5
C(7)-C(1)	1.520	N(1)-C(7)-C(1)	110.8
C(7)-C(8)	1.522	N(1)-C(7)-C(8)	109.7
C(1)-C(6)	1.390	C(2)-C(1)-C(7)	121.3
C(8)-C(13)	1.392	C(9)-C(8)-C(7)	120.9

# **Spectroscopic Analysis**

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within the **aminodiphenylmethane** molecule.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



#### 3.1.1. Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

A sample of **aminodiphenylmethane** (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm). The <sup>1</sup>H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. A standard pulse sequence is used, and the data is processed with Fourier transformation, phasing, and baseline correction. Integration of the signals provides the relative ratio of protons.[3][4]

#### 3.1.2. Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

A more concentrated sample of **aminodiphenylmethane** (approx. 20-50 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL). The <sup>13</sup>C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz <sup>1</sup>H instrument). A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[5][6]

#### 3.1.3. Spectral Data and Interpretation

¹H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.2-7.4	Multiplet	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )	
~5.0	Singlet	1H	Methine proton (- CH)	
~1.8	Singlet (broad)	2H	Amine protons (- NH <sub>2</sub> )	_



<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment
~145	Quaternary aromatic carbons (ipso-C)	
~128	Aromatic carbons (ortho/meta-C)	_
~127	Aromatic carbons (para-C)	_
~60	Methine carbon (-CH)	_

# **Mass Spectrometry (MS)**

#### 3.2.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of **aminodiphenylmethane** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

#### 3.2.2. Fragmentation Pattern

The mass spectrum of **aminodiphenylmethane** is characterized by a molecular ion peak (M<sup>+</sup>) and several fragment ions. The fragmentation pattern provides clues about the molecule's structure.



m/z	Proposed Fragment Ion	Identity
183	[C13H13N]+	Molecular Ion
182	[C13H12N]+	[M-H]+
167	[C13H11] <sup>+</sup>	[M-NH <sub>2</sub> ] <sup>+</sup> , Diphenylmethyl cation (benzhydryl cation) - often the base peak
104	[C7H6N]+	[C <sub>6</sub> H₅CHN] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation

The most prominent fragmentation pathway involves the loss of the amino group to form the stable benzhydryl cation ( $[C_{13}H_{11}]^+$ ) at m/z 167.[7][8]

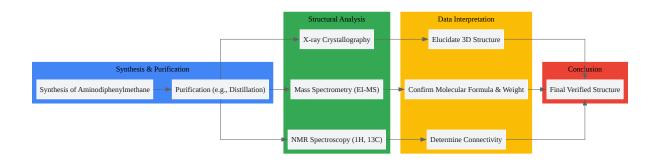
# **Biological Activity and Signaling Pathways**

Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by **aminodiphenylmethane**. Its primary role in the scientific literature and industrial applications appears to be as a precursor or building block in the synthesis of more complex molecules, such as pharmaceuticals and polymers.[9] For instance, it is used as an intermediate in the synthesis of the API Azelnidipine.[9] Derivatives of **aminodiphenylmethane** have been explored in drug development, but this does not directly implicate the parent compound in biological signaling.[10][11] Further research is required to elucidate any potential biological targets or pathway interactions of **aminodiphenylmethane** itself.

# **Experimental and Analytical Workflow**

The structural elucidation of **aminodiphenylmethane** follows a logical workflow, integrating various analytical techniques to build a complete picture of its molecular architecture.





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